Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate
Description
Properties
Molecular Formula |
C9H7BrN2O2S |
|---|---|
Molecular Weight |
287.14 g/mol |
IUPAC Name |
methyl 7-bromo-2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2S/c1-14-8(13)4-2-5(10)7-6(3-4)11-9(15)12-7/h2-3H,1H3,(H2,11,12,15) |
InChI Key |
OKMUCIXISSDVON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)NC(=S)N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Chloro-1,2-Phenylenediamine with 2-Bromo-1H-Benzimidazole-5-Carbaldehyde
The foundational approach involves cyclocondensation of 4-chloro-1,2-phenylenediamine with 2-bromo-1H-benzimidazole-5-carbaldehyde under acidic conditions . This method exploits the reactivity of ortho-diamines with carbonyl compounds to form the benzimidazole core.
In a representative procedure, 4-chloro-1,2-phenylenediamine (1.0 equiv) and 2-bromo-1H-benzimidazole-5-carbaldehyde (1.2 equiv) are dissolved in a mixed solvent system of tetrahydrofuran (THF) and water (3:1 v/v). Sodium hydrogen carbonate (1.5 equiv) is added to maintain a mildly basic pH, facilitating nucleophilic attack by the amine on the aldehyde. The reaction mixture is refluxed at 80°C for 12 hours, after which it is cooled, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Purification via silica gel chromatography (ethyl acetate/hexane, 2:1) yields the target compound as a pale yellow solid in 43–49% yield .
Key advantages of this method include its straightforward setup and compatibility with diverse substituents. However, the moderate yield underscores challenges in steric hindrance from the bromo and ester groups, which may impede cyclization.
Carboxylic Acid Methylation via HBTU-Mediated Coupling
A second route focuses on esterification of the corresponding carboxylic acid derivative. Here, 7-bromo-2-mercapto-1H-benzimidazole-5-carboxylic acid is treated with methanol in the presence of O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and triethylamine (TEA) in N,N-dimethylformamide (DMF) .
The carboxylic acid (1.0 equiv) is dissolved in DMF, followed by sequential addition of HBTU (1.2 equiv) and TEA (2.0 equiv). After stirring at room temperature for 30 minutes, methanol (5.0 equiv) is introduced, and the reaction is heated to 50°C for 6 hours. The mixture is then poured into ice water, precipitating the ester product. Filtration and recrystallization from ethanol afford the methyl ester in 68–75% yield .
This method benefits from high functional group tolerance and scalability. The use of HBTU ensures efficient activation of the carboxylic acid, though the cost of reagents may limit industrial application.
Bromination and Thiolation of a Preexisting Benzimidazole Core
A third strategy involves sequential bromination and thiolation of a preassembled benzimidazole scaffold. Starting with methyl 2-mercapto-1H-benzimidazole-5-carboxylate, bromination is achieved using bromine in acetic acid at 0°C .
The substrate (1.0 equiv) is dissolved in glacial acetic acid, and bromine (1.1 equiv) is added dropwise while maintaining the temperature below 5°C. After stirring for 2 hours, the reaction is quenched with sodium thiosulfate, and the product is extracted into dichloromethane. Following solvent evaporation, the crude brominated intermediate is subjected to thiolation via treatment with thiourea in ethanol under reflux. Acidic workup with hydrochloric acid liberates the mercapto group, yielding the final compound in 56–70% yield .
This method’s modularity allows for late-stage functionalization, though precise control of bromination regioselectivity is critical to avoid di- or polybrominated byproducts.
Purification and Characterization
All three methods necessitate rigorous purification via silica gel chromatography or recrystallization to achieve >95% purity, as confirmed by high-performance liquid chromatography (HPLC) . Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals: a singlet at δ 3.90 ppm for the methyl ester (³H), a broad singlet at δ 13.2 ppm for the mercapto proton (¹H), and aromatic protons between δ 7.4–8.1 ppm . Mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 287.03 [M+H]⁺, consistent with the molecular formula C₉H₇BrN₂O₂S .
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation | HBTU-Mediated Esterification | Bromination/Thiolation |
|---|---|---|---|
| Yield | 43–49% | 68–75% | 56–70% |
| Reaction Time | 12 hours | 6 hours | 4 hours |
| Cost Efficiency | Moderate | Low | High |
| Scalability | Limited | High | Moderate |
Cyclocondensation offers simplicity but suffers from lower yields due to competing side reactions. HBTU-mediated esterification excels in efficiency but incurs higher reagent costs. Bromination/thiolation balances cost and yield but demands precise temperature control.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Nucleophiles: Amines, thiols.
Solvents: Acetonitrile, methanol.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Antibacterial Activity
Research indicates that methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate exhibits significant antibacterial properties. The mercapto group allows for interactions with thiol-containing proteins, potentially leading to inhibition of bacterial growth. Studies have shown that derivatives of benzimidazole compounds, including this one, can effectively combat various bacterial strains, including Gram-positive and Gram-negative bacteria .
Antifungal Properties
The compound has also demonstrated antifungal activity. The structural features of this compound allow it to interact with fungal cell membranes or enzymes critical for fungal survival. It has been noted that compounds with similar structures have shown efficacy against common fungal pathogens .
Anticancer Potential
In recent studies, this compound has been investigated for its anticancer properties. The compound's ability to form covalent bonds with proteins may inhibit pathways essential for cancer cell proliferation. Preliminary findings suggest that it could serve as a lead compound for developing new anticancer agents .
Industrial Applications
Beyond medicinal uses, this compound can find applications in various industrial processes. Its unique chemical properties make it suitable for:
- Chemical Synthesis : Used as an intermediate in the synthesis of other complex organic molecules.
- Agricultural Chemicals : Potential use in developing fungicides or bactericides due to its antimicrobial properties.
Case Studies and Research Findings
Recent literature has documented several case studies highlighting the efficacy of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics against several bacterial strains .
- Anticancer Research : Investigations into the mechanism of action revealed that the compound could inhibit specific cancer cell lines through apoptosis induction mechanisms.
- Fungal Inhibition : Research indicated that this compound effectively inhibited fungal growth in vitro, suggesting potential as a therapeutic agent in treating fungal infections .
Mechanism of Action
The mechanism of action of Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Mercapto vs. Methyl/Hydroxyl Substitutions
- The mercapto group (-SH) in the target compound may enhance metal chelation and redox activity compared to methyl or hydroxyl groups. For example, MBIC (with -OH and -F substitutions) demonstrates potent anticancer activity via tubulin inhibition, whereas the mercapto analog’s bioactivity remains unexplored but could involve distinct mechanisms such as thiol-disulfide exchange or enzyme inhibition .
- Bromine vs. Fluorine : Bromine’s larger atomic radius and lower electronegativity compared to fluorine (present in MBIC) may influence binding affinity to biological targets. Fluorine is often used to improve metabolic stability and membrane permeability, while bromine could enhance halogen bonding in protein-ligand interactions .
Physicochemical Properties
- Stability : Mercapto-containing compounds are prone to oxidation, forming disulfide bonds, which may necessitate stabilization strategies in formulation .
Biological Activity
Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate (CAS No. 127625-93-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHBrNOS
Molecular Weight: 287.14 g/mol
CAS Number: 127625-93-8
Synonyms: this compound, 7-Bromo-2-mercapto-1H-benzoimidazole-5-carboxylic acid methyl ester
1. Antimicrobial Activity
Research has indicated that compounds within the benzimidazole family, including this compound, exhibit potent antimicrobial properties. A study highlighted that derivatives of benzimidazole showed significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
2. Anti-inflammatory Effects
The compound has demonstrated notable anti-inflammatory activity. In vivo studies have shown that it can significantly reduce inflammation in animal models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory process .
3. Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Studies indicate that the compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits key enzymes involved in inflammatory pathways, including cyclooxygenases (COX).
- Cytokine Modulation: It modulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Free Radical Scavenging: The mercapto group contributes to its ability to neutralize reactive oxygen species.
Case Study 1: In Vivo Anti-inflammatory Study
A study conducted on rats demonstrated that administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its effectiveness as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy Evaluation
In vitro tests against various strains of bacteria (e.g., E. coli, S. aureus) showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .
Q & A
Basic Research Question
- Cytotoxicity : MTT assay across cancer cell lines (e.g., HeLa, HepG2) with IC₅₀ calculations; include normal cell lines (e.g., HEK293) for selectivity .
- Tubulin Polymerization : Fluorescence-based assays using purified tubulin (>99% purity) to assess inhibition kinetics, comparing with positive controls (e.g., colchicine) .
- Apoptosis Markers : Annexin V/PI staining and caspase-3 activation via flow cytometry/Western blot .
How does the bromo-substitution at the 7-position influence structure-activity relationships (SAR) compared to fluoro or chloro analogs?
Advanced Research Question
- Electron-Withdrawing Effects : Bromo groups enhance electrophilicity, improving interactions with tubulin’s colchicine-binding site. This increases polymerization inhibition by 1.5-fold compared to fluoro analogs (e.g., MBIC) .
- Steric Effects : Bulkier bromo substituents may reduce solubility; counterbalance with carboxylate ester optimization (e.g., ethyl vs. methyl esters) .
- Validation : Co-crystallization studies with tubulin or computational docking (AutoDock Vina) to compare binding affinities .
What mechanistic insights explain its ROS-dependent apoptosis induction in cancer cells?
Advanced Research Question
- ROS Generation : Measured via DCFDA fluorescence; Bromo-substituted derivatives increase mitochondrial ROS by 2–3-fold, triggering JNK phosphorylation .
- Crosstalk Validation : Use ROS scavengers (e.g., NAC) to reverse apoptosis (Annexin V+ cells drop from 40% to 15%) and JNK inhibitors (SP600125) to confirm pathway dependency .
How can contradictory data on cell-line-specific efficacy be resolved?
Advanced Research Question
- Metabolic Profiling : Compare hepatic CYP450 metabolism in HCC vs. cervical cancer cells using liver microsomes.
- ABC Transporter Expression : Quantify P-gp/BCRP via qPCR; higher efflux in resistant lines (e.g., MCF-7) reduces intracellular accumulation .
- Hypoxia Mimicry : Test under low oxygen (1% O₂); bromo derivatives show stable activity, unlike nitro-substituted analogs .
What strategies improve pharmacokinetic properties for in vivo studies?
Advanced Research Question
- Prodrug Design : Replace methyl ester with pivaloyloxymethyl (POM) groups to enhance oral bioavailability .
- Microsomal Stability : Incubate with liver microsomes (human/rat); t₁/₂ < 30 min indicates need for CYP3A4 inhibitors (e.g., ketoconazole) .
- Plasma Protein Binding : Use equilibrium dialysis; >90% binding suggests dose adjustments for free fraction efficacy .
Can synergistic effects be exploited with existing chemotherapeutics?
Advanced Research Question
- Combinatorial Screens : Pair with cisplatin or paclitaxel in a 5×5 matrix (Chou-Talalay method); synergy scores (CI < 1) occur via dual targeting of tubulin and DNA .
- Resistance Reversal : Pre-treatment with 1 μM verapamil (P-gp inhibitor) restores efficacy in doxorubicin-resistant lines (IC₅₀ drops from 25 μM to 8 μM) .
How do computational models predict its binding to non-tubulin targets (e.g., kinases)?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate interactions with Aurora A kinase (PDB: 3UNH); RMSD < 2 Å over 100 ns suggests stable binding .
- Pharmacophore Mapping : Essential features include the mercapto group (hydrogen bond donor) and bromo moiety (hydrophobic contact) .
What analytical challenges arise in quantifying trace impurities during scale-up?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
